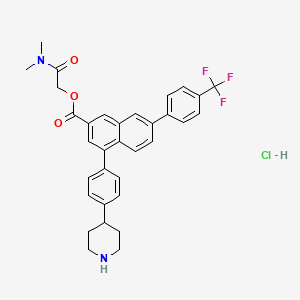
P2Y14 Antagonist Prodrug 7j hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P2Y14 Antagonist Prodrug 7j hydrochloride is a highly bioavailable prodrug of the P2Y14 receptor antagonist PPTN. This compound is known for its significant role in inhibiting the P2Y14 receptor, which is a G-protein-coupled receptor involved in various physiological and pathological processes. The compound has a molecular formula of C33H31F3N2O3.HCl and a molecular weight of 597.07 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P2Y14 Antagonist Prodrug 7j hydrochloride involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Core Structure:
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This step often involves reactions such as alkylation, acylation, and esterification.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, and HPLC to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to ensure efficient reactions.
Catalysts and Reagents: Using appropriate catalysts and reagents to facilitate reactions.
Purification Techniques: Employing large-scale purification techniques such as industrial chromatography and crystallization.
化学反应分析
Types of Reactions
P2Y14 Antagonist Prodrug 7j hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve reagents such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms .
科学研究应用
P2Y14 Antagonist Prodrug 7j hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the P2Y14 receptor and its interactions with other molecules.
Biology: Employed in research to understand the role of the P2Y14 receptor in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as acute kidney injury and ulcerative colitis by inhibiting the P2Y14 receptor
作用机制
P2Y14 Antagonist Prodrug 7j hydrochloride exerts its effects by inhibiting the P2Y14 receptor, a G-protein-coupled receptor. The inhibition of this receptor leads to the modulation of various signaling pathways, including:
cAMP Pathway: Inhibition of the P2Y14 receptor reduces the activation of the cAMP pathway, which is involved in numerous cellular processes.
Inflammatory Pathways: The compound reduces inflammation by blocking the receptor’s role in promoting inflammatory responses.
相似化合物的比较
P2Y14 Antagonist Prodrug 7j hydrochloride is unique compared to other similar compounds due to its high bioavailability and potent antagonistic activity. Similar compounds include:
MRS2500: A potent and selective antagonist acting at the P2Y1 receptor.
AR-C118925: A selective antagonist of the P2Y2 receptor.
These compounds share similar mechanisms of action but differ in their selectivity and bioavailability, making this compound a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31F3N2O3.ClH/c1-38(2)31(39)20-41-32(40)27-18-26-17-25(22-7-10-28(11-8-22)33(34,35)36)9-12-29(26)30(19-27)24-5-3-21(4-6-24)23-13-15-37-16-14-23;/h3-12,17-19,23,37H,13-16,20H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYLENIRWCXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C5CCNCC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
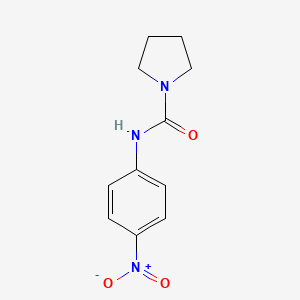
![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)
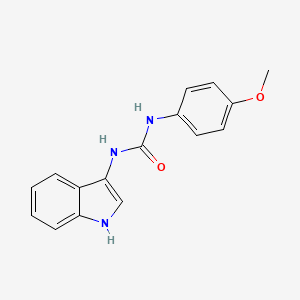
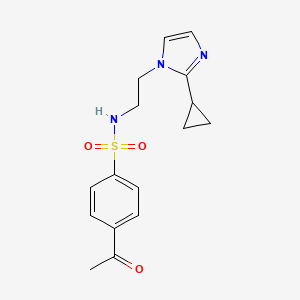
![N-cyclopentyl-2-{[4-(2-methylprop-2-en-1-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2935071.png)
![tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2935072.png)
![2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2935073.png)
![[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2935074.png)
![3-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2935076.png)
![N-{2-[(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)sulfonyl]-4-methylphenyl}acetamide](/img/structure/B2935077.png)

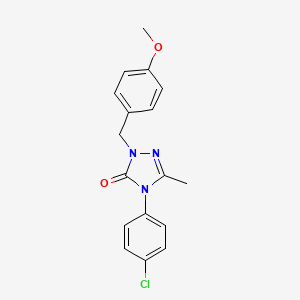
![1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2935083.png)
![3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2935084.png)
